2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

Protein Tyrosine Phosphatase Inhibition α-Haloacetophenone SAR Covalent Enzyme Inactivation

Inconsistent α-bromo ketone supply and variable reactivity stall kinase inhibitor discovery. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5) solves this with a reactive α-bromomethylene group and a 5-chloro-2-methoxy aryl scaffold validated in PTP1B inhibitor programs. • Faster SN2 kinetics vs. α-Cl analogs, enabling rapid heterocyclic library expansion. • 5-Cl substituent as a built-in handle for Suzuki/Buchwald-Hartwig diversification. • ≥95% purity with lot-specific QC; globally stocked with temperature-controlled shipping.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 111841-05-5
Cat. No. B038713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
CAS111841-05-5
Synonyms2-BROMO-1-(5-CHLORO-2-METHOXY-PHENYL)-ETHANONE
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)CBr
InChIInChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
InChIKeyLKMDYDGPEROASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone Overview


2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5; MDL MFCD01793848) is an α-bromo ketone derivative of 5-chloro-2-methoxyacetophenone, bearing concurrent 5-chloro and 2-methoxy aromatic substitution with a reactive α-bromomethylene carbonyl group. With a molecular formula of C₉H₈BrClO₂ and molecular weight of 263.52 g·mol⁻¹, this compound presents zero hydrogen bond donors, two hydrogen bond acceptors, a calculated LogP of 2.93, and a topological polar surface area (TPSA) of 26.3 Ų . Its multi-halogenated architecture confers a distinctive electrophilic reactivity profile relative to mono-halogenated or regioisomeric phenacyl halides, making it a strategically differentiated intermediate in kinase inhibitor programs, heterocyclic scaffold construction, and structure-activity relationship (SAR) exploration [1].

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Substitution Constraints


Despite sharing a phenacyl halide core, substitution at the α-position (Br vs. Cl), the 5-aryl position (Cl vs. F vs. Br), and the 2-aryl position (OMe vs. OH) creates non-overlapping reactivity and property landscapes that preclude direct interchange. Replacing the α-bromine with chlorine reduces leaving group ability, directly diminishing nucleophilic substitution rates and, as demonstrated by Arabaci et al. for α-haloacetophenone PTP1B/SHP-1 inhibitors, bromides exhibit substantially greater inhibitory potency than the corresponding chlorides [1]. Exchanging the 5-chloro substituent for 5-fluoro alters the Hammett electronic constant (σₘ Cl = +0.37 vs. σₘ F = +0.34), modifying carbonyl electrophilicity and influencing reaction rates in electrophilic and nucleophilic processes [2]. Swapping the 2-methoxy group for 2-hydroxy introduces a hydrogen bond donor (HBD = 0 → HBD = 1), elevating polarity (TPSA increase), lowering LogP, and altering solubility and membrane partitioning behavior. These convergent differences mean each structural variant interacts with downstream synthetic transformations, biological targets, and purification workflows in a quantitatively distinct manner, making empirical replacement without re-optimization scientifically unjustified.

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Differential Evidence


Alpha-Bromo vs Alpha-Chloro Leaving Group Potency

In a systematic SAR study by Arabaci et al. (2002), α-haloacetophenone derivatives were tested against protein tyrosine phosphatases SHP-1 and PTP1B. The α-bromoacetophenone scaffold demonstrated substantially greater inhibitory potency than the corresponding α-chloroacetophenone series, establishing the bromide as the preferred leaving group for covalent active-site cysteine alkylation [1]. This class-level finding directly translates to the target compound (α-Br) versus its direct α-chloro analog 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 46173-06-2; MW 219.06). The bond dissociation energy of the C–Br bond (~285 kJ·mol⁻¹) is considerably lower than that of the C–Cl bond (~327 kJ·mol⁻¹), providing a thermodynamic basis for the enhanced reactivity of the bromide in SN2-type nucleophilic displacement at the α-methylene position [2].

Protein Tyrosine Phosphatase Inhibition α-Haloacetophenone SAR Covalent Enzyme Inactivation

SN2 Kinetic Advantage of Phenacyl Bromide over Chloride

Koo et al. (1997) conducted kinetic studies on the nucleophilic substitution reactions of phenacyl bromide and phenacyl chloride with substituted pyridines in methanol-acetonitrile mixtures at 25°C and 35°C. Transition state analysis (ΔH‡, ΔS‡, Brønsted β) confirmed an SN2 mechanism for both, but the bromide consistently exhibited faster reaction rates due to its superior leaving group ability. Quantum mechanical modeling predicted a product-like transition state where bond formation is more advanced than bond breaking when the leaving group is changed to one with better leaving ability [1]. This kinetic advantage of α-bromo over α-chloro phenacyl derivatives is a class-level property directly applicable to the target compound versus its α-chloro congener (CAS 46173-06-2).

Physical Organic Chemistry Nucleophilic Substitution Kinetics Leaving Group Effects

5-Chloro vs 5-Fluoro Electronic Substituent Effects

The 5-position halogen substituent modulates the electrophilicity of the acetophenone carbonyl through inductive electron withdrawal, quantifiable via the Hammett substituent constant. The meta σ_m value for chlorine is +0.373, compared to +0.337 for fluorine [1]. This Δσ_m of +0.036 translates into a measurably higher electron-withdrawing effect for 5-Cl relative to 5-F, increasing the partial positive charge on the carbonyl carbon and enhancing susceptibility to nucleophilic attack. The 2-methoxy group (σ_p = −0.27) donates electron density through resonance, partially offsetting the inductive withdrawal, but the net electronic profile of 5-Cl/2-OMe remains distinct from 5-F/2-OMe (CAS 343-04-4; 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone). For the 5-bromo analog (CAS 67639-58-1; σ_m Br ≈ +0.39), the heavier halogen also increases molecular weight (307.97 vs. 263.52) and alters crystallinity, complicating downstream handling.

Linear Free Energy Relationships Hammett Equation Carbonyl Electrophilicity

2-Methoxy vs 2-Hydroxy: H-Bond Donor and Lipophilicity

The 2-methoxy group of the target compound eliminates the hydrogen bond donor (HBD = 0) present in the 2-hydroxy analog 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 52727-99-8; HBD = 1). This substitution increases the computed LogP from approximately 2.0–2.5 (estimated for the OH analog) to 2.93 for the target compound , while reducing the topological polar surface area (TPSA = 26.3 Ų for the target versus an estimated ~46 Ų for the OH analog). The melting point also shifts dramatically: the hydroxy analog is a crystalline solid with mp 63–67°C , whereas the methoxy target has no reported melting point (often an oil or low-melting solid), indicating fundamentally different intermolecular packing. Density differs markedly: 1.549 g·cm⁻³ (target, OMe) versus 1.726 g·cm⁻³ (comparator, OH) .

Drug-Likeness LogP Optimization Hydrogen Bonding Membrane Permeability

Patent-Validated Intermediate: Eli Lilly WO2005/019184

The target compound is explicitly cited as a synthetic intermediate in Eli Lilly and Company's patent WO2005/019184 A1 (page/column 74), which describes compounds, methods, and formulations for the oral delivery of glucagon-like peptide (GLP-1) compounds and melanocortin-4 receptor (MC4) agonist peptides [1]. This patent precedence provides authoritative validation of the compound's utility in pharmaceutically relevant synthetic pathways. While several regioisomeric and halogen-variant phenacyl halides are commercially available, their explicit citation in major pharmaceutical process patents is not equivalently documented, giving the target compound a demonstrated track record in GLP-1/GPCR-targeted drug discovery programs that structurally analogous building blocks lack.

Pharmaceutical Process Chemistry GLP-1 Agonist Synthesis Patent-Cited Intermediates

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Application Scenarios


Covalent PTP Inhibitor Lead Generation

The established superiority of α-bromoacetophenones over α-chloroacetophenones for PTP1B and SHP-1 inhibition [1] positions the target compound as the preferred scaffold for covalent PTP inhibitor discovery. The reactive α-bromomethylene group selectively alkylates the conserved catalytic cysteine in the PTP active site, while the 5-chloro-2-methoxyphenyl moiety provides a tunable aryl recognition element. The methoxy group (HBD = 0, LogP = 2.93) further supports membrane permeability, a critical parameter for intracellular PTP1B targeting in diabetes and obesity programs.

Heterocyclic Library Synthesis via SN2 Condensation

The kinetic advantage of the α-bromo leaving group over α-chloro in SN2 reactions with nitrogen nucleophiles [2] makes this compound the superior electrophilic partner for constructing imidazo[1,2-a]pyridines, thiazoles, triazoles, and tetrazoles. The 5-chloro substituent provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-methoxy group can be selectively demethylated to reveal a phenol for further diversification. The compound's boiling point (326.3°C) and density (1.549 g·cm⁻³) facilitate purification of intermediates by distillation or column chromatography.

GLP-1/GPCR Pharmaceutical Process Scale-Up

The compound's explicit citation in Eli Lilly's WO2005/019184 patent for GLP-1/MC4 agonist synthesis [3] validates its use at the process chemistry scale. The 5-chloro substitution provides a balance of electron withdrawal and molecular weight that is preferable to the heavier 5-bromo analog (MW 307.97) for cost-effective large-scale synthesis, while being more electronically activating than the 5-fluoro variant (σₘ 0.373 vs. 0.337). The compound is commercially available at ≥95% purity from multiple vendors with batch-specific QC documentation (NMR, HPLC, GC), ensuring reproducibility across procurement cycles.

SAR Studies of Halogen and Alkoxy Aryl Substitution

For systematic SAR exploration of aryl substitution effects in acetophenone-derived bioactive molecules, the target compound serves as the optimal 5-Cl/2-OMe reference point. It can be directly compared with the 5-F analog (CAS 343-04-4; Δσₘ = +0.036, ΔBp = +29.1°C), the 5-Br analog (CAS 67639-58-1; ΔMW = −44.45), the 2-OH analog (CAS 52727-99-8; ΔHBD = −1, ΔLogP ≈ +0.4–0.9), and regioisomers (e.g., 3-chloro-4-methoxy, CAS 30095-50-2; 4-chloro-2-methoxy, CAS 60208-06-2). The distinct electronic, steric, and physicochemical profiles of each variant allow attribution of biological activity changes to specific molecular features, with the target compound occupying a unique position in the property landscape.

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